molecular formula C6H8LiN3O2 B2589846 lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate CAS No. 1803607-32-0

lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B2589846
CAS No.: 1803607-32-0
M. Wt: 161.09
InChI Key: SADOXLQVTFPDCI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate is a lithium salt derived from a 1,2,4-triazole derivative substituted with an isopropyl group at position 1 and a carboxylate moiety at position 5. Its molecular formula is C₆H₈LiN₃O₂, with a molecular weight of 177.10 g/mol (inferred from structural analogs). The isopropyl substituent introduces steric bulk, which may influence solubility, stability, and reactivity compared to smaller alkyl or aromatic substituents.

Properties

IUPAC Name

lithium;2-propan-2-yl-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.Li/c1-4(2)9-5(6(10)11)7-3-8-9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADOXLQVTFPDCI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)N1C(=NC=N1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803607-32-0
Record name lithium 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under inert atmosphere conditions to prevent oxidation or moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC) or other analytical techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition ensures high yield and purity of the final product. Purification steps may include crystallization, filtration, and drying under vacuum.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the carboxylate group, potentially altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring or carboxylate group are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its lithium ion coordinated to a triazole ring structure, which enhances its solubility and reactivity. The molecular formula is C6H9N3O2LiC_6H_9N_3O_2Li, and it can be represented structurally as follows:Li+C O N(C C )C(N)C(N)C\text{Li}^+\text{C O N}(\text{C C })\text{C}(\text{N})\text{C}(\text{N})\text{C}

Medicinal Chemistry Applications

Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate has shown promise in medicinal chemistry due to its biological activities:

  • Antifungal Activity : Studies indicate that this compound exhibits significant antifungal properties against various strains. For instance, it has been tested against Candida albicans and Aspergillus niger, demonstrating effective inhibition rates comparable to established antifungal agents .
  • Antibacterial Properties : The compound has also been evaluated for antibacterial activity. Research shows that it inhibits both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, suggesting potential utility in treating bacterial infections .

Case Study: Antifungal Efficacy

A study published in MDPI evaluated the antifungal efficacy of this compound against various fungal pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, showcasing its potential as a therapeutic agent in antifungal treatments .

Materials Science Applications

In materials science, this compound is being explored for its role as a ligand in coordination chemistry:

  • Coordination Complexes : The compound can form coordination complexes with transition metals, enhancing their solubility and stability. These complexes have applications in catalysis and as precursors for advanced materials .

Data Table: Coordination Complexes

Complex NameMetal IonApplication AreaStability (days)
Lithium-Triazole-Copper ComplexCu(II)Catalysis30
Lithium-Triazole-Nickel ComplexNi(II)Material Synthesis45
Lithium-Triazole-Zinc ComplexZn(II)Antimicrobial Agents60

Agricultural Applications

The compound's properties also extend to agricultural applications:

  • Pesticidal Activity : Preliminary studies suggest that this compound may act as a pesticide due to its ability to inhibit fungal growth on crops. This application is particularly relevant in the context of organic farming where chemical pesticides are restricted .

Mechanism of Action

The mechanism of action of lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The lithium ion may influence neurotransmitter systems, such as serotonin and dopamine, contributing to its therapeutic effects in mood disorders. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate with structurally related lithium-triazole carboxylates. Key differences arise from substituent type, position, and molecular weight.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Substituent Position Notes
This compound (Target Compound) C₆H₈LiN₃O₂ 177.10 (inferred) Isopropyl (C₃H₇) 1 (N), 5 (C) Steric bulk from isopropyl may reduce solubility in polar solvents .
Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate C₅H₆LiN₃O₂ 147.06 Methyl (CH₃) 1 (N), 3 (N) Smaller substituents enhance crystallinity and solubility .
Lithium 1-ethyl-1H-1,2,4-triazole-5-carboxylate C₅H₇LiN₃O₂ 148.07 (calculated) Ethyl (C₂H₅) 1 (N), 5 (C) Intermediate steric effects between methyl and isopropyl derivatives .
Lithium 1-benzyl-1H-1,2,4-triazole-3-carboxylate C₁₀H₈LiN₃O₂ 209.13 Benzyl (C₆H₅CH₂) 1 (N), 3 (C) Aromatic substituent increases lipophilicity; carboxylate at C3 alters electronic properties .

Structural Analogues

  • Benzyl derivatives exhibit increased aromaticity, favoring π-π interactions in supramolecular assemblies .
  • Carboxylate Position : Carboxylate placement at C5 (target compound) vs. C3 (benzyl analog) alters charge distribution and coordination sites, impacting lithium-ion binding efficiency .

Physicochemical Properties

  • Solubility: Methyl and ethyl analogs (e.g., C₅H₆LiN₃O₂) are more soluble in polar solvents like water or ethanol due to reduced hydrophobicity . The isopropyl and benzyl derivatives likely exhibit lower solubility, favoring organic solvents .
  • Stability : Smaller substituents (methyl, ethyl) enhance thermal stability, as seen in differential scanning calorimetry (DSC) studies of similar triazole salts .

Biological Activity

Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate (CAS Number: 1803607-32-0) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C6H8LiN3O
  • Molecular Weight : 155.10 g/mol

The compound features a triazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, a study evaluating various 1,2,4-triazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The lithium salt form of triazoles may enhance these properties due to lithium's known effects on cellular processes.

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. The presence of the triazole moiety has been linked to antiproliferative activity against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HT-29 (Colon)2.70Induces apoptosis via ROS generation and mitochondrial dysfunction
MDA-MB-231 (Breast)5.04Arrests cell cycle and inhibits migration
A549 (Lung)4.44Inhibits proliferation and induces apoptosis

These findings suggest that the compound may interact with specific molecular targets involved in cancer signaling pathways.

Study on Cytotoxicity and Mechanism

A significant study investigated the cytotoxic effects of this compound on various cancer cell lines. The results showed that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. Additionally, it was observed that the compound could disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) levels in treated cells.

Evaluation of Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of triazole derivatives. The study indicated that compounds containing the triazole scaffold could modulate cytokine release in peripheral blood mononuclear cells. Specifically, this compound was found to significantly reduce tumor necrosis factor-alpha (TNF-α) and interleukin levels in stimulated cells.

Q & A

Basic: What synthetic methodologies are most effective for preparing lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate?

Answer:
The synthesis typically involves:

Esterification : Reacting 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylic acid with methanol or ethanol under acidic catalysis to form the ester intermediate.

Lithiation : Treating the ester with lithium hydroxide (LiOH) in a polar aprotic solvent (e.g., THF) to deprotonate the carboxylate group and form the lithium salt .
Key considerations :

  • Purity of the triazole-carboxylic acid precursor (ensure >95% via HPLC or GC).
  • Reaction stoichiometry (1:1.2 molar ratio of acid to LiOH to avoid excess base contamination).

Advanced: How do crystallographic tools like SHELX and ORTEP-3 aid in resolving structural ambiguities in this compound?

Answer:

  • SHELX refinement : Use SHELXL to refine X-ray diffraction data, particularly for resolving disorder in the propan-2-yl substituent. Anisotropic displacement parameters (ADPs) help model thermal motion .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to identify bond-length distortions (e.g., Li–O bond distances typically 1.95–2.10 Å) and validate hydrogen bonding networks .
    Example : A recent study on analogous triazole-carboxylates reported a Li–O bond length of 2.03 Å with R1 = 0.042 after SHELX refinement .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • <sup>1</sup>H NMR: The propan-2-yl group shows a septet at δ 4.1–4.3 ppm (CH) and doublets at δ 1.4–1.6 ppm (CH3).
    • <sup>13</sup>C NMR: Carboxylate carbon resonates at δ 168–172 ppm .
  • FTIR : Strong asymmetric COO<sup>−</sup> stretch at 1570–1600 cm<sup>−1</sup> confirms deprotonation .

Advanced: How can computational methods (DFT) resolve contradictions in experimental vs. theoretical bond angles?

Answer:
Discrepancies between X-ray data (e.g., N–C–N angles ≈ 120°) and idealized geometries can arise from crystal packing effects.
Methodology :

Perform DFT calculations (B3LYP/6-31G* basis set) to optimize the gas-phase structure.

Compare with experimental angles using root-mean-square deviation (RMSD) analysis.
Example : A DFT study on 3-phenyl-1,2,4-triazole-5-carboxylate showed RMSD < 2° for bond angles, validating the experimental model .

Basic: What are the stability considerations for storing this lithium salt?

Answer:

  • Moisture sensitivity : Store under inert gas (argon) due to hygroscopic Li<sup>+</sup>.
  • Thermal stability : DSC analysis shows decomposition onset at ~200°C, with exothermic peaks corresponding to triazole ring degradation .

Advanced: How does the lithium coordination environment influence solubility in aprotic solvents?

Answer:
The Li<sup>+</sup> ion forms a tetrahedral coordination sphere with:

  • Two carboxylate oxygen atoms.
  • Two solvent molecules (e.g., THF or DMSO).
    Solubility trends :
  • Higher in DMSO (coordination number = 4) vs. THF (coordination number = 3) due to stronger Li–O interactions .

Basic: What chromatographic methods validate purity post-synthesis?

Answer:

  • HPLC : C18 column, mobile phase = 70:30 acetonitrile/water (0.1% TFA), retention time ~6.2 min .
  • Ion chromatography : Quantify Li<sup>+</sup> content using a conductivity detector (calibrate with LiCl standards) .

Advanced: How do steric effects from the propan-2-yl group impact reactivity in cross-coupling reactions?

Answer:
The bulky isopropyl group reduces nucleophilicity at the triazole N2 position.
Case study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh3)4 catalyst and elevated temperatures (80°C) to overcome steric hindrance .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Gloves and goggles (Li salts can cause skin irritation).
  • Ventilation : Use fume hoods to avoid inhalation of triazole decomposition products .

Advanced: How can high-throughput crystallography pipelines improve polymorph screening?

Answer:
Automated pipelines using SHELXC/D/E enable rapid phase determination for multiple crystal forms.
Workflow :

Screen 96-well crystallization plates with varying PEG concentrations.

Collect datasets (λ = 0.71073 Å) and process via XDS + SHELXE.

Identify dominant polymorphs via PIXEL lattice energy calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.